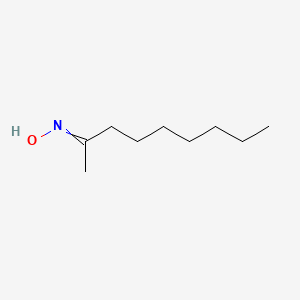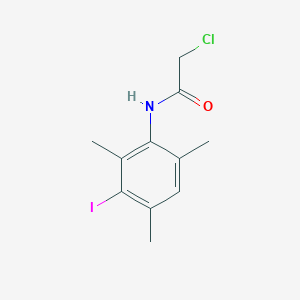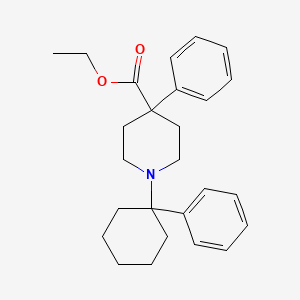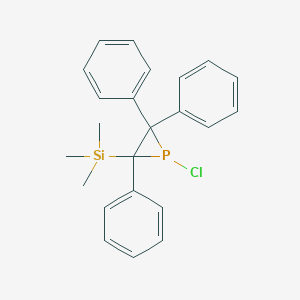
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane is a unique organophosphorus compound. It features a phosphirane ring, which is a three-membered ring containing phosphorus. The presence of the trimethylsilyl group and three phenyl groups attached to the phosphirane ring makes this compound particularly interesting in the field of organophosphorus chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using chlorophosphines and organometallic reagents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphiranes.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include reduced phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane involves its interaction with various molecular targets. The phosphorus atom can form bonds with different atoms, leading to the formation of new compounds. The trimethylsilyl group can also participate in reactions, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,2,3-triphenylphosphirane: Lacks the trimethylsilyl group.
1-Chloro-2,2,3-triphenyl-3-methylphosphirane: Contains a methyl group instead of a trimethylsilyl group.
Uniqueness
1-Chloro-2,2,3-triphenyl-3-(trimethylsilyl)phosphirane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113964-63-9 |
|---|---|
Molekularformel |
C23H24ClPSi |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
(1-chloro-2,3,3-triphenylphosphiran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C23H24ClPSi/c1-26(2,3)23(21-17-11-6-12-18-21)22(25(23)24,19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI-Schlüssel |
LUGNZOXEQQXBNS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
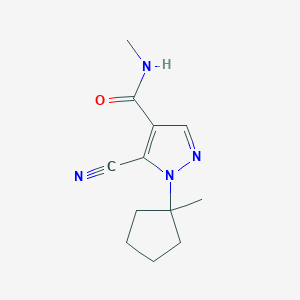
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
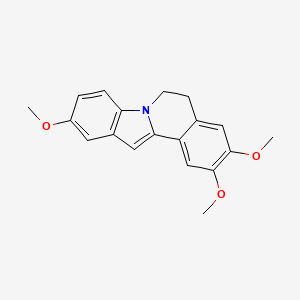
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
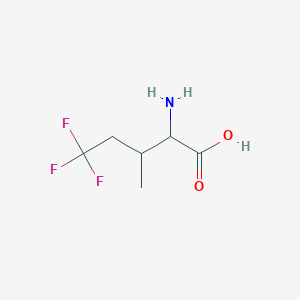

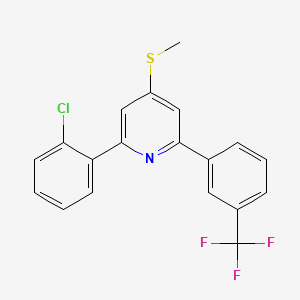

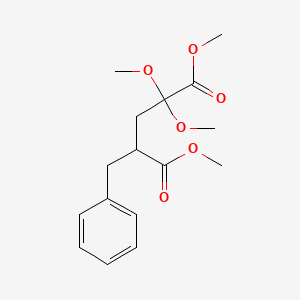
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
